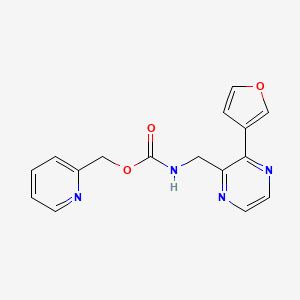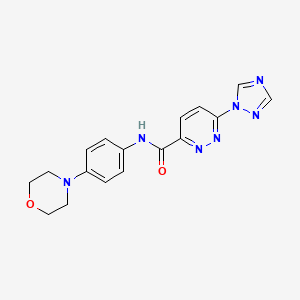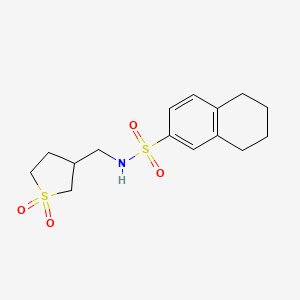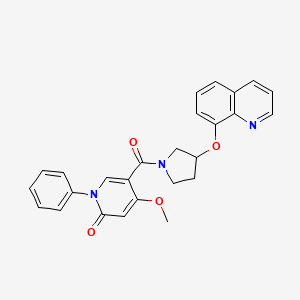![molecular formula C23H28ClN7O2 B2833400 6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 927576-49-6](/img/structure/B2833400.png)
6-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives show a wide range of biological and pharmaceutical activity and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific substituents present in the molecule. For example, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound’s structure includes a piperazine moiety, which is known for its diverse pharmacological properties. Researchers have investigated its antibacterial potential against various pathogens. By synthesizing derivatives and evaluating their efficacy, scientists aim to develop new antibiotics or enhance existing ones .
Antihistaminic Properties
Given its structural resemblance to piperazine-based antihistamines, this compound may exhibit antihistaminic effects. Researchers explore its ability to modulate histamine receptors, which could be relevant for managing allergies, hay fever, angioedema, and urticaria .
Anti-HIV-1 Activity
Imidazole-containing compounds have shown promise in anti-HIV research. Although not directly studied for this compound, its imidazole ring suggests potential interactions with viral enzymes. Molecular docking studies could reveal insights into its anti-HIV-1 activity .
Neurological Disorders
The piperazine ring is present in treatments for Parkinson’s and Alzheimer’s diseases. While not specific to this compound, its structural features may contribute to neuroprotective effects. Further investigations are needed to explore its potential in neurological disorders .
Psychoactive Properties
Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances. Researchers may investigate whether this compound exhibits any psychoactive effects, although this area requires careful study .
Other Disease States
The piperazine scaffold has been incorporated into drugs for various conditions, including antiparasitic, antifungal, antibacterial, and antiviral agents. Researchers may explore its potential in these contexts .
Mecanismo De Acción
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the compound might interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might interact with its targets in a way that enhances the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound might affect multiple biochemical pathways.
Pharmacokinetics
It is known that the incorporation of a piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperazine-containing compounds , it can be inferred that this compound might have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(26(3)23(33)27(4)21(19)32)25-22(31)30(15)13-10-28-8-11-29(12-9-28)18-7-5-6-17(24)14-18/h5-7,14H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCHBJKZSPRLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610409 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)
![N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2833321.png)
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)



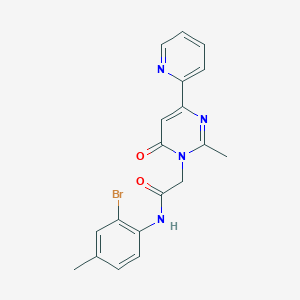
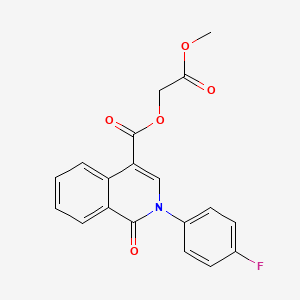
![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2833332.png)
